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Cat. No.: B193972 Get Quote

Application Note & Protocol: ANP-DFL-001

Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial

infections.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities

can affect the efficacy and safety of the drug product. Defluoro Levofloxacin is a known

impurity of Levofloxacin, identified as Levofloxacin EP Impurity D and Levofloxacin Related

Compound F (USP).[3][4][5][6] Its chemical formula is C18H21N3O4 and it has a molecular

weight of 343.38 g/mol .[5][7] The chemical name is (3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-

piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.[3][7] This document

provides a detailed protocol for the identification of Defluoro Levofloxacin in pharmaceutical

preparations using High-Performance Liquid Chromatography (HPLC).

The monitoring and control of impurities in pharmaceutical products are critical for ensuring

drug safety and quality, as mandated by regulatory bodies. This protocol is designed for

researchers, scientists, and drug development professionals involved in the quality control and

analysis of Levofloxacin.

Principle
This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) with

UV detection to separate Defluoro Levofloxacin from Levofloxacin and other related

substances.[8][9] The separation is based on the differential partitioning of the analytes
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between a nonpolar stationary phase (C18 column) and a polar mobile phase. The

identification of Defluoro Levofloxacin is achieved by comparing the retention time of the

peak in the sample chromatogram with that of a qualified reference standard.

Materials and Reagents
Material/Reagent Grade Supplier

Defluoro Levofloxacin

Reference Standard
>95% Purity Commercially Available

Levofloxacin Reference

Standard
USP/EP Grade Commercially Available

Acetonitrile (ACN) HPLC Grade

Methanol HPLC Grade

Water HPLC Grade/Milli-Q

Ammonium Acetate Analytical Grade

Cupric Sulfate Analytical Grade

L-Isoleucine Analytical Grade

Phosphoric Acid Analytical Grade

Triethylamine HPLC Grade [10]

0.45 µm Membrane Filter

Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

Analytical balance.

pH meter.

Sonicator.
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Volumetric flasks and pipettes.
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Caption: Experimental workflow for the identification of Defluoro Levofloxacin.

Protocols
Mobile Phase Preparation
A variety of mobile phases can be employed for the separation of Levofloxacin and its

impurities. Two potential mobile phase compositions are provided below. Method development

and validation should be performed to select the most suitable mobile phase for the specific

product matrix.

Mobile Phase A (Isocratic):

Prepare a buffer solution by dissolving appropriate amounts of ammonium acetate, cupric

sulfate, and L-Isoleucine in HPLC grade water.[11]
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Mix the buffer solution with methanol in a ratio of 70:30 (v/v).[11]

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication

before use.

Mobile Phase B (Isocratic):

Prepare a buffer solution containing triethylamine in water and adjust the pH with phosphoric

acid.

Mix the buffer solution with methanol in a ratio of 68:32 (v/v).[10]

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication

before use.

Standard Solution Preparation
Defluoro Levofloxacin Stock Solution (A): Accurately weigh about 5 mg of Defluoro
Levofloxacin reference standard into a 50 mL volumetric flask. Dissolve in and dilute to

volume with the mobile phase.

Levofloxacin Stock Solution (B): Accurately weigh about 20 mg of Levofloxacin reference

standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile

phase.

System Suitability Solution (Working Standard): Pipette 5 mL of Levofloxacin Stock Solution

(B) and an appropriate volume of Defluoro Levofloxacin Stock Solution (A) into a 50 mL

volumetric flask and dilute to volume with the mobile phase to obtain a final concentration

similar to the expected impurity level.

Sample Preparation
Weigh and finely powder a representative number of Levofloxacin tablets.

Accurately weigh a portion of the powder equivalent to 20 mg of Levofloxacin into a 100 mL

volumetric flask.[11]
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Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent

shaking to dissolve the drug.[11]

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.

HPLC Parameters
Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase As prepared in section 6.1

Flow Rate 1.0 mL/min[10]

Injection Volume 20 µL

Column Temperature 35 °C[10]

Detector Wavelength 340 nm[11]

Run Time
Sufficient to elute all components of interest

(e.g., 60 min)[11]

System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is

performing adequately.

Inject the System Suitability Solution five replicate times.

The system is deemed suitable for use if the following criteria are met:

Resolution: The resolution between the Levofloxacin peak and the Defluoro Levofloxacin
peak should be not less than 2.0.

Tailing Factor: The tailing factor for the Levofloxacin peak should not be more than 2.0.
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Relative Standard Deviation (RSD): The %RSD for the peak areas of five replicate

injections of both Levofloxacin and Defluoro Levofloxacin should not be more than 2.0%.

Data Analysis and Identification
Inject the prepared sample solution into the HPLC system.

Record the chromatogram and identify the peaks based on their retention times.

The presence of Defluoro Levofloxacin in the sample is confirmed if a peak is observed at

the same retention time as the Defluoro Levofloxacin peak in the chromatogram of the

System Suitability Solution.

The logical relationship for peak identification is illustrated below:

Input Data

Process

Output

Retention Time (RT)
of Defluoro Levofloxacin

Reference Standard

Compare RT of sample peak
to RT of standard

Sample Chromatogram

Defluoro Levofloxacin
Identified

RT matches
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Not Identified

RT does not match
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Caption: Logic for the identification of Defluoro Levofloxacin.

Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data obtained

from the analysis. The limits for impurities are often defined in the relevant pharmacopeial

monographs (e.g., USP, EP).

Analyte
Retention Time
(min)

Relative Retention
Time (RRT)

Acceptance
Criteria

Levofloxacin (Typical RT) 1.00 -

Defluoro Levofloxacin (Typical RT) (Calculated RRT) NMT X.X%

Other specified

impurities
(Typical RT) (Calculated RRT) NMT X.X%

Unspecified impurities (Typical RT) (Calculated RRT) NMT X.X%

Total Impurities - - NMT X.X%

NMT: Not More Than. The specific acceptance criteria should be based on the relevant

pharmacopeial monograph or internal specifications.

Conclusion
This protocol provides a comprehensive framework for the identification of Defluoro
Levofloxacin in pharmaceutical products. The use of a validated HPLC method is crucial for

ensuring the quality and safety of Levofloxacin formulations. Adherence to this protocol will

enable accurate and reliable detection of this impurity. It is recommended that this method be

fully validated according to ICH guidelines before implementation in a quality control laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://go.drugbank.com/drugs/DB01137
https://www.jbino.com/docs/Issue05_02_2018.pdf
https://www.bocsci.com/product/defluoro-levofloxacin-cas-117620-85-6-260156.html
https://acanthusresearch.com/products/drug-impurities-reference-standards/defluoro-levofloxacin%EF%BC%88levofloxacin-ep-impurity-d%EF%BC%89/
https://acanthusresearch.com/products/drug-impurities-reference-standards/defluoro-levofloxacin%EF%BC%88levofloxacin-ep-impurity-d%EF%BC%89/
https://www.pharmaffiliates.com/en/parentapi/levofloxacin-impurities
http://www.pipitech.com/defluoro-levofloxacin.html
http://www.pipitech.com/defluoro-levofloxacin.html
https://www.scbt.com/p/defluoro-levofloxacin-117620-85-6
https://www.ste-mart.com/separation-of-levofloxacin-by-high-performance-liquid-chromatography-hplc-175964.htm
https://www.ste-mart.com/separation-of-levofloxacin-by-high-performance-liquid-chromatography-hplc-175964.htm
https://www.e3s-conferences.org/articles/e3sconf/pdf/2025/33/e3sconf_gases2025_01002.pdf
https://sphinxsai.com/july-sept_2010_vol2.3/pharmtech/pharmtechvol2.3july-sept210/PT=43%20(1932-1942).pdf
https://caribjscitech.com/index.php/cjst/article/download/71/53
https://www.benchchem.com/product/b193972#protocol-for-defluoro-levofloxacin-identification-in-pharmaceuticals
https://www.benchchem.com/product/b193972#protocol-for-defluoro-levofloxacin-identification-in-pharmaceuticals
https://www.benchchem.com/product/b193972#protocol-for-defluoro-levofloxacin-identification-in-pharmaceuticals
https://www.benchchem.com/product/b193972#protocol-for-defluoro-levofloxacin-identification-in-pharmaceuticals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b193972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

